Ethyl 3-(3-fluorophenyl)propanoate
Overview
Description
Ethyl 3-(3-fluorophenyl)propanoate is a chemical compound with the molecular formula C11H13FO2 . It is a colorless liquid at room temperature .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(3-fluorophenyl)propanoate consists of an ethyl group (C2H5) attached to a propanoate group (C3H5O2), which is further attached to a 3-fluorophenyl group (C6H4F). The InChI code for this compound is 1S/C11H13FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 3-(3-fluorophenyl)propanoate has a molecular weight of 196.22 . It is a colorless liquid at room temperature . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 251.4±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .Scientific Research Applications
Pharmaceutical Research
Ethyl 3-(3-fluorophenyl)propanoate is used in pharmaceutical research . It is a high-quality reference standard for accurate results . It is used in the synthesis of various pharmaceutical compounds .
Chemical Research
This compound is used in chemical research . It is used in the synthesis of various chemical compounds . It is also used in the study of chemical reactions and processes .
Biological Research
Ethyl 3-(3-fluorophenyl)propanoate is used in biological research . It is used in the study of various biological processes and phenomena .
Environmental Research
While there is limited information available on the use of Ethyl 3-(3-fluorophenyl)propanoate in environmental research, it is possible that it could be used in the study of environmental processes and phenomena .
Industrial Research
Ethyl 3-(3-fluorophenyl)propanoate is used in industrial research . It is used in the development of various industrial processes and products .
Academic Research
This compound is used in academic research . It is used in the study of various academic disciplines, including chemistry, biology, and pharmacology .
Safety and Hazards
The compound is associated with several hazard statements: H227, H315, H319, H335 . These indicate that it is combustible, can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
ethyl 3-(3-fluorophenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTQCQMIUZVAGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570045 | |
Record name | Ethyl 3-(3-fluorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7116-37-2 | |
Record name | Ethyl 3-(3-fluorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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